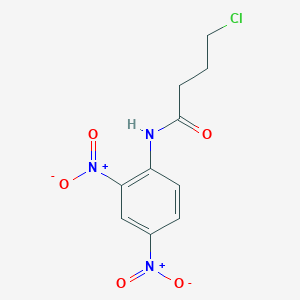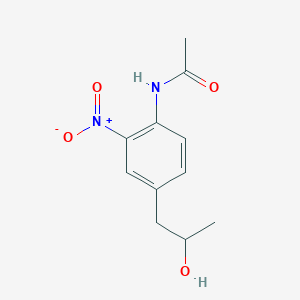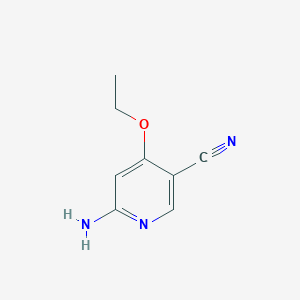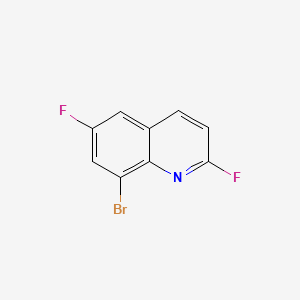
N-Thiophen-3-yl-hydrazinecarboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiophen-3-yl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of carbohydrazides It features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, and a tert-butoxy group attached to a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-yl)(tert-butoxy)carbohydrazide typically involves the reaction between thiophene-3-carboxylic acid and tert-butyl carbazate. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the carbohydrazide bond. The reaction conditions often include an organic solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
While specific industrial production methods for N-(thiophen-3-yl)(tert-butoxy)carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-(thiophen-3-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: Corresponding amines from the carbohydrazide moiety.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
N-(thiophen-3-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(thiophen-3-yl)(tert-butoxy)carbohydrazide largely depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues, thereby modulating the activity of the target protein .
相似化合物的比较
Similar Compounds
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide: This compound is similar in structure but has the thiophene ring attached at the 2-position instead of the 3-position.
N-(propan-2-yl)(tert-butoxy)carbohydrazide: This compound features an isopropyl group instead of a thiophene ring.
Uniqueness
N-(thiophen-3-yl)(tert-butoxy)carbohydrazide is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its 2-substituted counterpart.
属性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC 名称 |
tert-butyl N-amino-N-thiophen-3-ylcarbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-4-5-14-6-7/h4-6H,10H2,1-3H3 |
InChI 键 |
BLJRSNGQWRPOOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CSC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
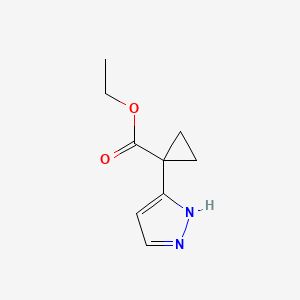



![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)

